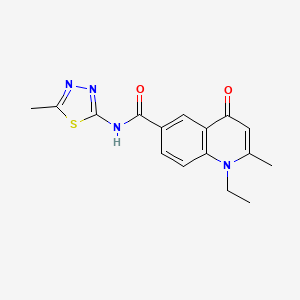

1-ethyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxoquinoline-6-carboxamide

Description

1-Ethyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxoquinoline-6-carboxamide is a heterocyclic compound featuring a 4-oxoquinoline core linked via a carboxamide bridge to a 5-methyl-1,3,4-thiadiazole moiety.

The 4-oxoquinoline scaffold is associated with antimicrobial activity in fluoroquinolones, while the 1,3,4-thiadiazole ring is a pharmacophore in sulfonamide drugs (e.g., sulfamethizole ).

Properties

IUPAC Name |

1-ethyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxoquinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-4-20-9(2)7-14(21)12-8-11(5-6-13(12)20)15(22)17-16-19-18-10(3)23-16/h5-8H,4H2,1-3H3,(H,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZHWQGMDBAAAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=NN=C(S3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxoquinoline-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced through a cyclization reaction involving thiosemicarbazide and appropriate aldehydes or ketones.

Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxoquinoline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the quinoline or thiadiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-ethyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxoquinoline-6-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial or antiviral agent due to its unique structure.

Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-ethyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxoquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Structural Variations

The target compound’s 4-oxoquinoline core distinguishes it from analogs with simpler aromatic or heterocyclic systems. Key comparisons include:

- Sulfamethizole: A benzenesulfonamide derivative with a 5-methyl-1,3,4-thiadiazole group. It lacks the quinoline core but shares the thiadiazole sulfonamide motif, contributing to its antimicrobial activity .

- N4-(5-Methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine (): Features a thiazole core instead of quinoline. Its diazo-coupled derivatives exhibit strong dyeing performance on nylon, highlighting the role of thiadiazole in π-conjugation and binding .

Substituent Effects

- 5-Methyl-1,3,4-thiadiazole : This substituent is conserved across multiple compounds (e.g., sulfamethizole agonists ). Its electron-withdrawing nature may enhance metabolic stability and binding affinity.

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Activity Prediction: The 4-oxoquinoline moiety may confer antimicrobial properties akin to quinolones, while the thiadiazole could enhance sulfonamide-like activity. Synergistic effects are plausible but unverified .

- Synthetic Challenges: Introducing ethyl/methyl groups on quinoline may require stringent steric control during synthesis, as seen in ’s use of regioselective reagents .

- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., 5-methyl on thiadiazole) improve metabolic stability. Lipophilic substituents (e.g., ethyl/methyl on quinoline) may enhance blood-brain barrier penetration.

Biological Activity

1-Ethyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxoquinoline-6-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 1-ethyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxoquinoline-6-carboxamide is , with a molecular weight of approximately 286.34 g/mol. The compound features a quinoline core linked to a thiadiazole moiety, which is known for conferring various biological activities.

Synthesis

The synthesis typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

- Formation of the quinoline scaffold through cyclization reactions.

- Introduction of the thiadiazole group via nucleophilic substitution or condensation reactions.

- Final modification to obtain the desired carboxamide functionality.

Antimicrobial Properties

Research has demonstrated that compounds containing the thiadiazole ring exhibit significant antimicrobial activity. For instance:

- A study reported that derivatives of 1,3,4-thiadiazole showed potent antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli .

- Another investigation highlighted that compounds with similar structures inhibited the growth of fungal pathogens like Candida albicans and Aspergillus niger .

Antiviral Activity

Recent studies suggest that derivatives of this compound may also possess antiviral properties:

- Compounds containing the 1,3,4-thiadiazole moiety have shown effectiveness against HIV by inhibiting viral replication and transcription .

- The mechanism involves targeting viral enzymes and processes critical for the HIV lifecycle, indicating potential use in antiretroviral therapies.

Anticancer Potential

There is emerging evidence regarding the anticancer properties of thiadiazole-containing compounds:

- In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

- The proposed mechanism involves modulation of cell cycle regulators and induction of oxidative stress.

The biological activity of 1-ethyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxoquinoline-6-carboxamide is attributed to several mechanisms:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in microbial or viral replication.

- DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to cell death in cancer cells.

Study 1: Antimicrobial Efficacy

In a comparative study, various thiadiazole derivatives were tested against standard bacterial strains. The results indicated that the compound displayed an MIC (Minimum Inhibitory Concentration) value lower than that of conventional antibiotics .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 8 | E. coli |

| Compound B | 16 | S. aureus |

| Compound C | 32 | C. albicans |

Study 2: Antiviral Activity Against HIV

A recent investigation assessed the antiviral potential against HIV strains resistant to standard treatments. The compound exhibited an IC50 value indicating effective inhibition without significant cytotoxicity .

| Compound | IC50 (μM) | Cytotoxicity CC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound X | 0.17 | 63.20 | 371.76 |

| Control Drug | 0.24 | 47.12 | 196.33 |

Q & A

Q. What are the standard synthetic routes for preparing 1-ethyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxoquinoline-6-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Quinoline core formation : Cyclization of substituted anilines with β-ketoesters under acidic conditions.

- Thiadiazole coupling : Reaction of the quinoline intermediate with 5-methyl-1,3,4-thiadiazol-2-amine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane .

- Optimization : Critical parameters include temperature control (reflux for cyclization), solvent selection (acetonitrile for thiadiazole intermediates), and purification via column chromatography .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- NMR Spectroscopy : H and C NMR to verify substituent positions and coupling patterns, particularly distinguishing thiadiazole protons (δ 8.1–8.5 ppm) and quinoline carbonyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

- IR Spectroscopy : Identification of C=O (1650–1750 cm) and C=N (1550–1600 cm) stretches .

Q. How do structural features influence its reactivity and biological activity?

- The quinoline-4-oxo moiety enhances π-π stacking with biological targets, while the thiadiazole ring contributes to electron-deficient properties, facilitating interactions with enzymes like kinases or topoisomerases .

- Ethyl and methyl groups modulate lipophilicity, impacting solubility and membrane permeability .

Q. What are the solubility and stability considerations for this compound?

- Solubility : Poor in aqueous buffers; typically dissolved in DMSO for biological assays.

- Stability : Sensitive to light and humidity; store desiccated at –20°C. Stability under physiological pH (6–8) should be validated via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

- Unexpected NMR peaks : Use 2D NMR (COSY, HSQC) to assign overlapping signals, especially in aromatic regions.

- Crystallographic validation : Employ single-crystal X-ray diffraction (SHELXL software) for unambiguous structural confirmation .

- Cross-validation : Compare experimental IR/MS data with computational predictions (e.g., Gaussian DFT) .

Q. What computational strategies are used to predict target interactions and mechanism of action?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., GSK-3β) or DNA gyrase, focusing on hydrogen bonding with the thiadiazole N-atoms and quinoline carbonyl .

- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .

Q. How can synthetic yields be optimized for scale-up?

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling of quinoline intermediates.

- Microwave-assisted synthesis : Reduce reaction time (e.g., cyclization from 12 hrs to 30 mins) while maintaining >80% yield .

Q. What experimental designs are recommended for assessing bioactivity against resistant bacterial strains?

- MIC assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Include positive controls (ciprofloxacin) and validate via time-kill kinetics .

- Synergy studies : Combine with β-lactam antibiotics to evaluate efflux pump inhibition .

Q. How does pH affect the stability and formulation of this compound?

- pH-dependent degradation : Conduct accelerated stability testing (40°C/75% RH) across pH 1–10. Use LC-MS to identify degradation products (e.g., hydrolysis of the carboxamide group) .

- Liposomal encapsulation : Improve stability in physiological conditions by formulating with phosphatidylcholine-based liposomes .

Q. What strategies validate conflicting bioactivity data across independent studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.